

JNJ-49095397: Application Notes and Protocols for Use in Primary Human Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-49095397

Cat. No.: B8601818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV568, is a potent and selective narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in the pathogenesis of chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD). **JNJ-49095397** has demonstrated significant anti-inflammatory effects in various preclinical models, including primary human cells. These application notes provide a summary of its activity and detailed protocols for its use in primary human macrophages and bronchial epithelial cells.

Data Presentation: In Vitro Efficacy in Primary Human Cells

The inhibitory activity of **JNJ-49095397** on the release of key pro-inflammatory mediators from primary human immune and airway cells is summarized below. The data is derived from studies on cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Table 1: Inhibition of Cytokine Release from Primary Human Monocytes by **JNJ-49095397**

Cytokine	IC50 (nM)	Emax (% Inhibition)
TNF- α	1.5	95
IL-6	2.1	98
CXCL8 (IL-8)	3.5	85

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Table 2: Inhibition of Cytokine and Chemokine Release from Primary Human Macrophages by **JNJ-49095397**

Mediator	IC50 (nM)	Emax (% Inhibition)
TNF- α	2.8	92
IL-6	4.2	96
CXCL8 (IL-8)	5.1	88
CCL2 (MCP-1)	3.9	90

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

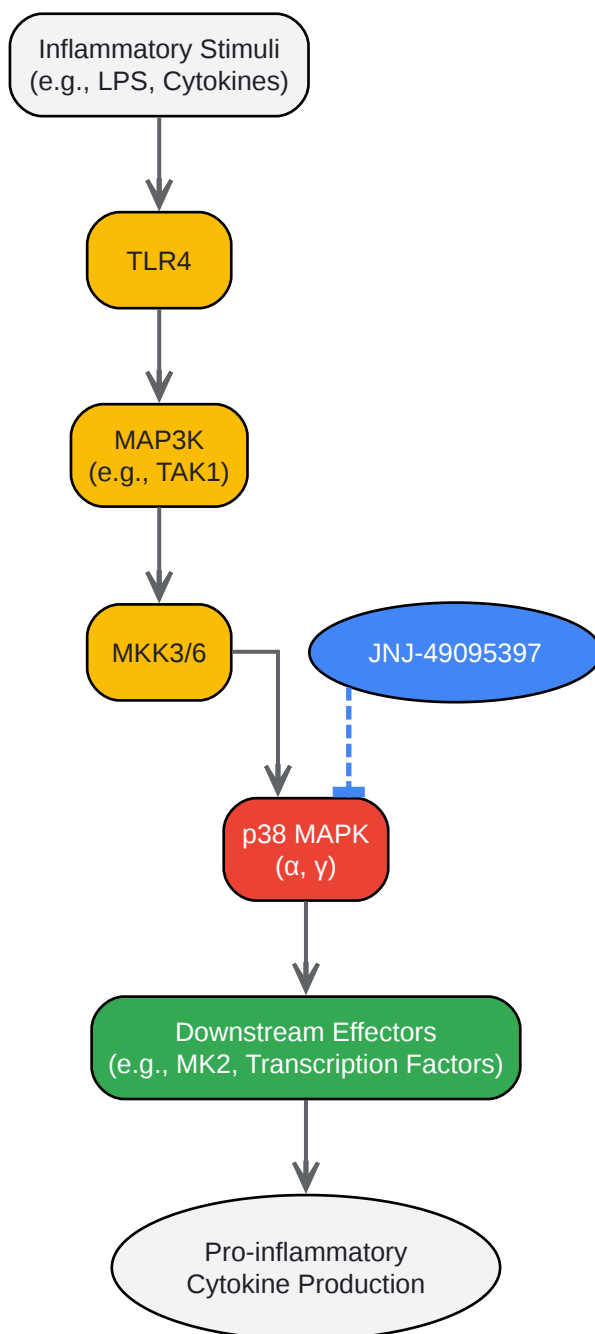
Table 3: Inhibition of Cytokine Release from Primary Human Bronchial Epithelial Cells by **JNJ-49095397**

Cytokine	IC50 (nM)	Emax (% Inhibition)
CXCL8 (IL-8)	10.2	75
GM-CSF	8.7	80

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Signaling Pathway

JNJ-49095397 exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. Below is a diagram illustrating the key components of this pathway and the point of intervention for **JNJ-49095397**.

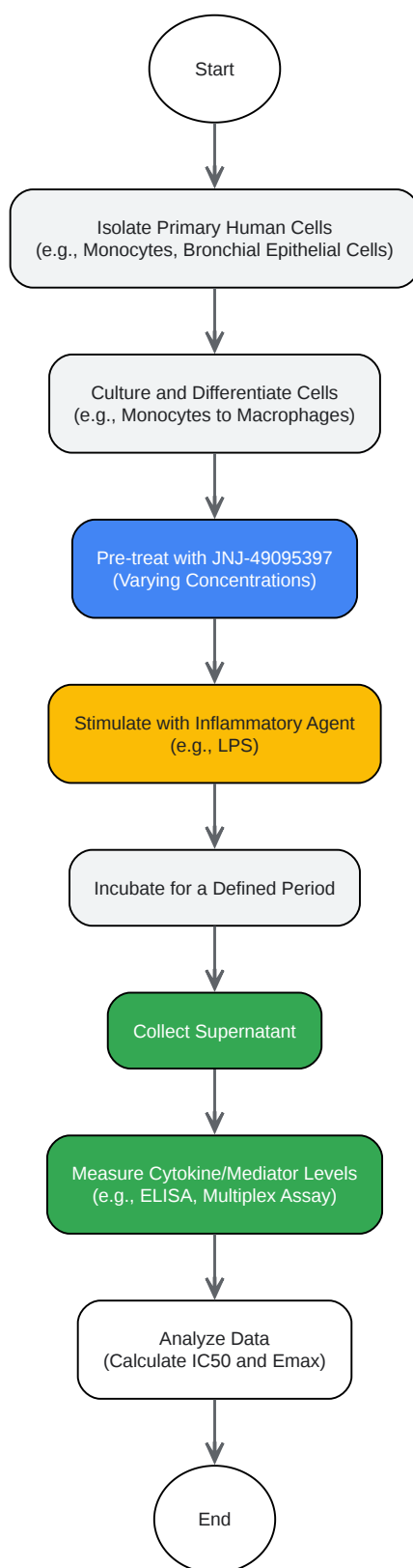


[Click to download full resolution via product page](#)

Caption: p38 MAPK signaling pathway and **JNJ-49095397** inhibition.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of **JNJ-49095397** in primary human cells.



[Click to download full resolution via product page](#)

Caption: General workflow for testing **JNJ-49095397** in primary cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)

Materials:

- Ficoll-Paque PLUS
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human M-CSF (Macrophage Colony-Stimulating Factor)
- PBS (Phosphate-Buffered Saline)
- 96-well cell culture plates

Procedure:

- Monocyte Isolation:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
 - Wash the isolated PBMCs twice with PBS.
 - Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Monocyte Adherence:
 - Seed the PBMCs in a T75 flask and incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
 - After incubation, gently wash the flask with warm PBS to remove non-adherent cells.

- Macrophage Differentiation:
 - Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF to the adherent monocytes.
 - Culture the cells for 7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.
- Cell Seeding for Assay:
 - After 7 days, detach the differentiated macrophages using a cell scraper.
 - Seed the macrophages into 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.

Protocol 2: Treatment of MDMs with JNJ-49095397 and LPS Stimulation

Materials:

- **JNJ-49095397** (resuspended in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Opti-MEM I Reduced Serum Medium
- ELISA kits for TNF- α , IL-6, CXCL8, and CCL2

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **JNJ-49095397** in DMSO.
 - Create a serial dilution of **JNJ-49095397** in Opti-MEM I to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is $\leq 0.1\%$.
- Cell Treatment:

- Remove the culture medium from the adherent MDMs and replace it with the prepared **JNJ-49095397** dilutions.
- Incubate the cells for 1 hour at 37°C and 5% CO₂.
- LPS Stimulation:
 - Prepare a working solution of LPS in Opti-MEM I.
 - Add LPS to each well to a final concentration of 100 ng/mL. Include a vehicle control (DMSO only) and an unstimulated control (no LPS).
- Incubation and Supernatant Collection:
 - Incubate the plates for 24 hours at 37°C and 5% CO₂.
 - After incubation, centrifuge the plates at 300 x g for 5 minutes.
 - Carefully collect the supernatant from each well for cytokine analysis.
- Cytokine Measurement:
 - Measure the concentrations of TNF- α , IL-6, CXCL8, and CCL2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

Materials:

- Primary Human Bronchial Epithelial Cells
- Bronchial Epithelial Cell Growth Medium (BEGM)
- ALI differentiation medium
- Collagen-coated transwell inserts (0.4 μ m pore size)
- 12-well plates

Procedure:

- Cell Expansion:
 - Expand primary HBECs in T75 flasks using BEGM.
- Seeding on Transwells:
 - Seed the HBECs onto collagen-coated transwell inserts at a density of 5×10^4 cells/insert.
- ALI Culture:
 - Culture the cells submerged in BEGM in both the apical and basolateral chambers until they reach confluence.
 - Once confluent, remove the apical medium to establish the air-liquid interface.
 - Replace the basolateral medium with ALI differentiation medium.
 - Maintain the ALI culture for at least 21 days to allow for full differentiation, changing the basolateral medium every 2-3 days.

Protocol 4: Treatment of Differentiated HBECs with JNJ-49095397 and Poly(I:C) Stimulation

Materials:

- **JNJ-49095397** (resuspended in DMSO)
- Polyinosinic:polycytidylic acid (Poly(I:C))
- ALI differentiation medium
- ELISA kits for CXCL8 and GM-CSF

Procedure:

- Compound and Stimulant Preparation:
 - Prepare serial dilutions of **JNJ-49095397** in ALI differentiation medium.
 - Prepare a working solution of Poly(I:C) in ALI differentiation medium.
- Cell Treatment and Stimulation:
 - Add the **JNJ-49095397** dilutions to the basolateral chamber of the transwell inserts.
 - Incubate for 1 hour at 37°C and 5% CO₂.
 - Add Poly(I:C) to the basolateral chamber to a final concentration of 1 µg/mL.
- Incubation and Supernatant Collection:
 - Incubate the transwells for 48 hours at 37°C and 5% CO₂.
 - Collect the medium from the basolateral chamber for analysis.
- Cytokine Measurement:
 - Measure the concentrations of CXCL8 and GM-CSF in the collected medium using specific ELISA kits according to the manufacturer's instructions.

Disclaimer: These protocols are intended for guidance and may require optimization for specific experimental conditions and cell sources. Always follow appropriate safety procedures when working with primary human cells and chemical reagents.

- To cite this document: BenchChem. [JNJ-49095397: Application Notes and Protocols for Use in Primary Human Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8601818#nj-49095397-treatment-in-primary-human-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com